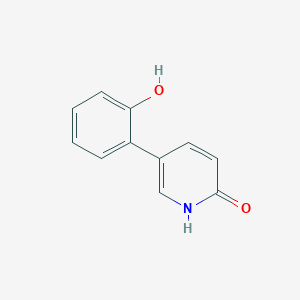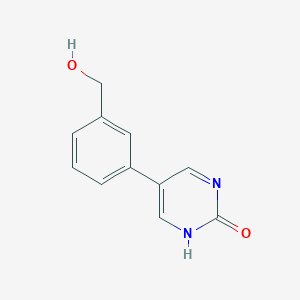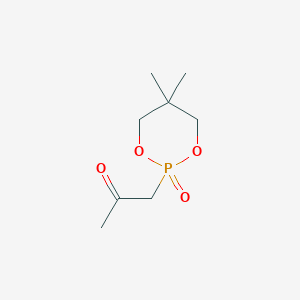
2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane
Descripción general
Descripción
2-Acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane, also known as 2,2-Dimethylpropylene acetonylphosphonate, is a chemical compound with the molecular formula C8H15O4P . It has a molecular weight of 206.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 15 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The exact structural configuration is not provided in the available resources.Chemical Reactions Analysis
The reaction of hexafluoroacetone with 5,5-dimethyl-2- (2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphosphorinane occurs in two simultaneous directions: through the formation of cage phosphorane and spirophosphorane . The mild hydrolysis of the compounds obtained leads to the formation of cyclic phosphates .Physical And Chemical Properties Analysis
This compound is freely soluble with a solubility of 190 g/L at 25 ºC . It has a density of 1.15±0.1 g/cm3 at 20 ºC 760 Torr . The melting point is 91-92 ºC (ethyl ether) .Aplicaciones Científicas De Investigación
Synthesis of Chiral Isocyanomethylphosphonate Synthons
Research conducted by Weener et al. (1998) focused on the synthesis of cis- and trans-2-(isocyanomethyl)-5,5-dimethyl-2-oxo-4-phenyl-1,3,2-dioxaphosphorinane as potential chiral isocyanomethylphosphonate synthons. The study detailed the molecular structures of these compounds, determined by single-crystal X-ray analysis, and their potential utility in synthesizing chiral phosphonate compounds (Weener et al., 1998).
Development of Antimicrobial Compounds
Babu et al. (2008) investigated the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates through a two-step process. The study evaluated the antifungal and antibacterial activity of these compounds, finding moderate antimicrobial activity in their assay. This research suggests potential applications of these compounds in developing new antimicrobial agents (Babu et al., 2008).
Conformational Studies in Solution
The study by Reimschüssel et al. (1988) explored 2-chloro-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane in solutions using molecular dynamics methods, IR, and Raman spectroscopy. This research provided insights into the dimerization processes and ring conversion in solutions, contributing to the understanding of the behavior of cyclic compounds in different environments (Reimschüssel et al., 1988).
Structural Analysis of Dioxaphosphorinane Derivatives
The crystal structure of 5,5-dimethyl-2-oxo-2-hydroxy-1,3,2-dioxaphosphorinane monohydrate was determined by Murayama and Kainosho (1969). Their study revealed the chair conformation of the dioxaphosphorinane ring and the equatorial position of the P=O bond, providing essential structural information for further research in this field (Murayama & Kainosho, 1969).
Electrophilic Catalysis in Phosphyl Migration
Research by Baraniak and Stec (1991) demonstrated the rearrangement of 2-N-Benzoyl-N-phenylamino-2-oxo-5,5-dimethyl-1,3,2-dioxaphosphorinane and its catalysis by electrophilic reagents. This study contributed to understanding the mechanisms of phosphyl migration, which has implications in synthesizing various organophosphorus compounds (Baraniak & Stec, 1991).
Propiedades
IUPAC Name |
1-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O4P/c1-7(9)4-13(10)11-5-8(2,3)6-12-13/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUZWKGFVBSNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP1(=O)OCC(CO1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3212941.png)
![1-(4-Ethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3212945.png)
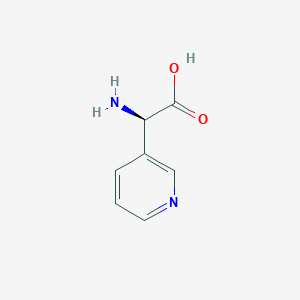
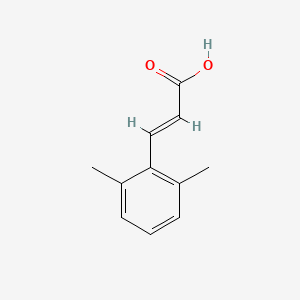
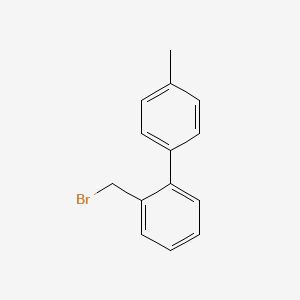
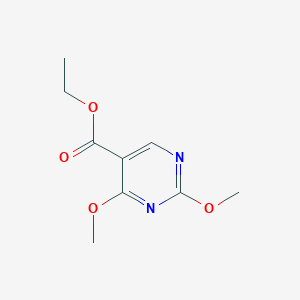
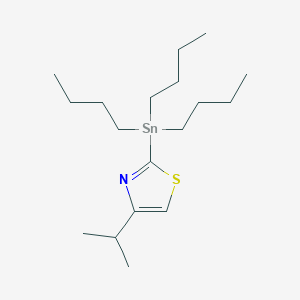



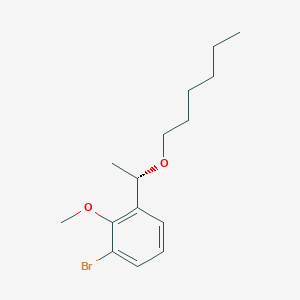
![4-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-nitrobenzamide](/img/structure/B3213035.png)
